

A Comparative Spectroscopic Analysis of Bromoacetophenone Isomers

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Compound of Interest

Compound Name: **2,4'-Dibromoacetophenone**

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A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of ortho-, meta-, and para-bromoacetophenone. This guide provides a detailed comparison of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols.

The positional isomerism of the bromine atom on the phenyl ring of bromoacetophenone significantly influences its electronic environment, leading to distinct spectroscopic signatures for the ortho (2-), meta (3-), and para (4-) isomers. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and quality control. This guide presents a side-by-side comparison of the key spectroscopic data for each isomer.

Data Presentation

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for 2-bromoacetophenone, 3-bromoacetophenone, and 4-bromoacetophenone.

^1H NMR Spectral Data (CDCl_3)

Proton Assignment	2-Bromoacetophenone Chemical Shift (δ , ppm)	3-Bromoacetophenone Chemical Shift (δ , ppm)	4-Bromoacetophenone Chemical Shift (δ , ppm)[1]
-COCH ₃ (s, 3H)	~2.65	~2.59	2.60
Aromatic Protons (m)	~7.30-7.70	~7.35-7.95	7.62 (d, 2H), 7.84 (d, 2H)

Note: The chemical shifts for the aromatic protons of 2- and 3-bromoacetophenone are presented as ranges due to complex splitting patterns. The para isomer exhibits a more simplified spectrum with two distinct doublets.

¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment	2-Bromoacetophenone Chemical Shift (δ , ppm)	3-Bromoacetophenone Chemical Shift (δ , ppm)[1]	4-Bromoacetophenone Chemical Shift (δ , ppm)[1]
-COCH ₃	~26.7	26.5	26.5
C=O	~198.0	196.6	197.1
C-Br	~118.5	122.9	128.4
Aromatic Carbons	~127.3, 128.9, 131.6, 133.8, 138.2	126.4, 128.4, 129.9, 133.0, 134.9, 138.7	129.8, 131.9, 135.8

Infrared (IR) Spectral Data (cm⁻¹)

Vibrational Mode	2-Bromoacetophenone	3-Bromoacetophenone	4-Bromoacetophenone
C=O Stretch	~1690	~1685	~1684
Aromatic C=C Stretch	~1580, 1470	~1590, 1475	~1587, 1485
C-Br Stretch	~650-550	~680-580	~700-600
Aromatic C-H Bending	~750 (ortho-disubstituted)	~780, 680 (meta-disubstituted)	~820 (para-disubstituted)

Mass Spectrometry Data

Isomer	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
2-Bromoacetophenone	198/200 (approx. 1:1 ratio)	183/185 ([M-CH ₃] ⁺), 155/157 ([M-COCH ₃] ⁺), 77 ([C ₆ H ₅] ⁺), 43 ([CH ₃ CO] ⁺)
3-Bromoacetophenone	198/200 (approx. 1:1 ratio)	183/185 ([M-CH ₃] ⁺), 155/157 ([M-COCH ₃] ⁺), 76 ([C ₆ H ₄] ⁺), 43 ([CH ₃ CO] ⁺)
4-Bromoacetophenone	198/200 (approx. 1:1 ratio)	183/185 ([M-CH ₃] ⁺), 155/157 ([M-COCH ₃] ⁺), 76 ([C ₆ H ₄] ⁺), 43 ([CH ₃ CO] ⁺)

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) results in a characteristic M/M+2 isotopic pattern for bromine-containing ions.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for acquiring similar experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the bromoacetophenone isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: The proton NMR spectra were acquired with a spectral width of 0 to 15 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were co-added.
- ^{13}C NMR Acquisition: The carbon NMR spectra were acquired with a spectral width of 0 to 220 ppm, using a proton-decoupled pulse sequence. An acquisition time of 1.5 seconds and a relaxation delay of 5 seconds were used, with 1024 scans co-added.

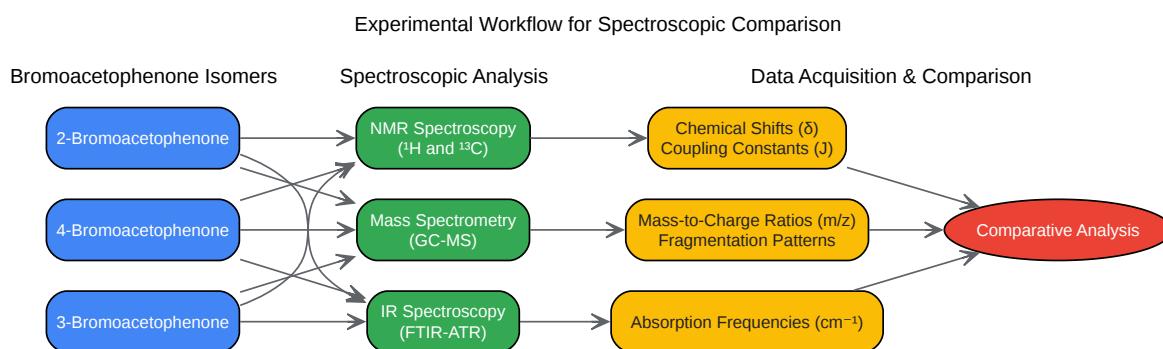
Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid bromoacetophenone isomer was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the bromoacetophenone isomer in methanol (1 μL) was injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- Instrumentation: Electron Ionization (EI) mass spectra were obtained using a GC-MS system.
- GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 μm film thickness was used. The oven temperature was programmed to start at 50°C for 1 minute, then ramped to 250°C at a rate of 10°C/min.
- MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was from m/z 40 to 400.

Mandatory Visualization



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Caption: Workflow for the spectroscopic comparison of bromoacetophenone isomers.

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References

- 1. rsc.org [rsc.org]
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